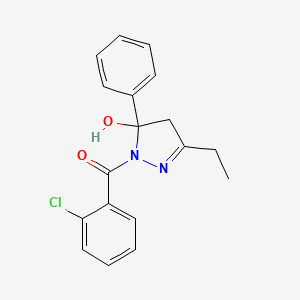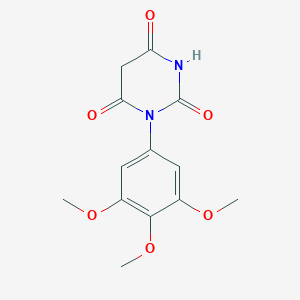
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, a hydroxy group, and a phenyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 3-ethyl-5-hydroxy-5-phenyl-4H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the pyrazole ring into a more saturated form using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrazole derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Substituted Pyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-14-12-18(23,13-8-4-3-5-9-13)21(20-14)17(22)15-10-6-7-11-16(15)19/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUVISZHDWBMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B4922911.png)

![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
![N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B4922927.png)
![(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide](/img/structure/B4922940.png)


![1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B4922974.png)
![[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)

![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![[3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone](/img/structure/B4923013.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4923021.png)
